4-[cyclopropyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
Description
Properties
IUPAC Name |
4-[cyclopropyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-21(13-8-9-13)26(23,24)14-10-6-12(7-11-14)17(22)19-18-15-4-2-3-5-16(15)20-25-18/h6-7,10-11,13H,2-5,8-9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXFGPSSNDOJNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CCCCC4=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Benzoic Acid
Chlorosulfonation of 4-substituted benzoic acids introduces the sulfonyl chloride group at the para position. In a representative protocol, benzoic acid is treated with chlorosulfonic acid under controlled conditions (elevated temperatures, 4–6 hours) to yield 4-(chlorosulfonyl)benzoic acid. Excess chlorosulfonic acid ensures complete conversion, though purification via recrystallization or chromatography is often necessary.
Sulfonamide Formation with Cyclopropylmethylamine
The chlorosulfonyl intermediate reacts with N-methylcyclopropylamine to form the N-cyclopropyl-N-methylsulfamoyl group. This step typically employs a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and a base like triethylamine to neutralize HCl byproducts. Reaction temperatures between 0°C and room temperature prevent undesired side reactions, achieving yields of 70–85%.
Activation of the Carboxylic Acid
The carboxylic acid group is activated for subsequent amide coupling. Phosphorus oxychloride (POCl₃) in tetrahydrofuran (THF) converts 4-[cyclopropyl(methyl)sulfamoyl]benzoic acid to its acyl chloride derivative at 0–5°C. Alternatively, carbodiimide-based agents like ethylcyclohexylcarbodiimide (EDC) with catalytic dimethylaminopyridine (DMAP) enable direct coupling without isolating the acyl chloride.
Synthesis of the Tetrahydrobenzoxazole Amine
The 4,5,6,7-tetrahydro-2,1-benzoxazol-3-amine scaffold is constructed via cyclization of cyclohexenone-derived intermediates.
Cyclohexenone Oxime Formation
Cyclohexenone is treated with hydroxylamine hydrochloride in ethanol under reflux to form cyclohexenone oxime. Reduction with hydrogen gas (50 psi) over a platinum catalyst yields the corresponding amine, which undergoes spontaneous cyclization in acidic media to produce 4,5,6,7-tetrahydro-2,1-benzoxazole.
Nitration and Reduction
Alternative routes involve nitration of cyclohexenone derivatives followed by catalytic hydrogenation. For example, nitration of cyclopropylphenyl ketone with fuming nitric acid at −40°C yields a nitro intermediate, which is reduced to the aniline derivative using platinum on carbon. Subsequent cyclization with phosgene or thiophosgene forms the benzoxazole ring.
Coupling Strategies for Amide Bond Formation
The final step involves coupling the sulfamoyl benzoyl chloride with the tetrahydrobenzoxazole amine.
Phosphinic Chloride-Mediated Coupling
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) in dichloromethane facilitates amide bond formation between the acyl chloride and amine at room temperature. This method achieves yields exceeding 80% with minimal epimerization, making it suitable for stereosensitive applications.
Carbodiimide-Based Coupling
Ethylcyclohexylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) provide an alternative pathway, particularly for acid-sensitive substrates. Reactions proceed at 0°C to room temperature over 12–24 hours, with yields comparable to BOP-Cl-mediated methods.
Optimization and Scalability Considerations
Solvent Selection
Mixed solvents like THF/ethyl acetate (1:1–3 v/v) enhance solubility of intermediates while facilitating extraction steps. For instance, the use of THF in chlorosulfonation reduces side reactions compared to pure ethyl acetate.
Protecting Group Strategies
Tert-butoxycarbonyl (Boc) protection of the tetrahydrobenzoxazole amine prevents undesired side reactions during sulfamoylation. Deprotection with trifluoroacetic acid (TFA) restores the free amine prior to coupling.
Green Chemistry Metrics
The phosphorus oxychloride-mediated activation in reduces waste generation compared to traditional benzoyl chloride routes, with solvent recovery rates exceeding 80%.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
4-[cyclopropyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide core or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfamoyl and benzoxazolyl groups.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[cyclopropyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfamoyl and benzoxazolyl groups could play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several benzamide and sulfamoyl-containing derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula C₁₉H₂₁N₃O₄S.
Key Observations
Compared to D107-0055’s 2-methylpropoxy group, the sulfamoyl moiety introduces hydrogen-bonding capacity, which may enhance target engagement in enzyme inhibition (e.g., thioredoxin reductase in LMM5/LMM11) .
Biological Activity :
- LMM5 and LMM11 demonstrate antifungal activity against C. albicans, attributed to thioredoxin reductase inhibition. The target compound’s sulfamoyl group suggests a similar mechanism, though substituent differences (cyclopropyl vs. benzyl/cyclohexyl) may alter potency or selectivity .
- D107-0055 lacks a sulfamoyl group but shares the tetrahydrobenzoxazole core with the target compound. This highlights the importance of the benzoxazole ring in scaffold recognition, though its alkoxy substituent may prioritize lipophilicity over polar interactions .
Molecular Weight and Drug-Likeness :
- The target compound (~365.45 g/mol) falls within the acceptable range for oral bioavailability, unlike LMM5/LMM11 (>450 g/mol), which may face pharmacokinetic challenges. D107-0055’s lower molecular weight (314.38 g/mol) could favor absorption but reduce target specificity .
Biological Activity
4-[Cyclopropyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and other pharmacological effects.
Chemical Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : C15H22N6O2S
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of the compound have been evaluated through various studies that highlight its potential in multiple therapeutic areas.
Antibacterial Activity
Recent studies have demonstrated that derivatives of similar sulfamoyl compounds exhibit noteworthy antibacterial activity. For instance:
- Tested Bacterial Strains :
- Salmonella typhi
- Bacillus subtilis
The synthesized compounds showed moderate to strong activity against these strains, suggesting that the sulfamoyl moiety contributes significantly to antibacterial efficacy. The IC50 values for selected compounds ranged from 1.13 µM to 6.28 µM against urease and acetylcholinesterase (AChE) inhibitors compared to a standard reference compound .
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been a focal point in assessing its pharmacological potential:
- Acetylcholinesterase (AChE) Inhibition : AChE is critical in neurotransmission; inhibition can lead to increased acetylcholine levels and enhanced synaptic transmission.
- Urease Inhibition : Urease plays a role in the pathogenesis of certain infections; thus, its inhibition may have therapeutic implications.
The study indicated that compounds with the sulfamoyl group displayed strong inhibitory effects against both AChE and urease. The most potent inhibitors had IC50 values significantly lower than those of existing drugs .
Case Studies
Several case studies have explored the biological activities of similar compounds:
- Study on Sulfonamide Derivatives :
- Docking Studies :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 4-[cyclopropyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves (i) cyclopropane sulfonamide formation via nucleophilic substitution, (ii) benzamide coupling using carbodiimide-based activating agents (e.g., EDC/HOBt), and (iii) cyclization to form the tetrahydrobenzoxazole ring under dehydrating conditions. Reaction optimization requires precise control of temperature (e.g., 0–5°C for sulfonylation), pH (neutral for amide bond stability), and solvent polarity (e.g., DMF for solubility) .
- Data Monitoring : Use HPLC to track intermediate purity (>95%) and NMR (¹H/¹³C) to confirm functional group integrity. For example, the sulfamoyl group shows characteristic δ 3.1–3.3 ppm (CH₃) and δ 1.2–1.5 ppm (cyclopropyl CH₂) in ¹H NMR .
Q. How is the compound characterized structurally and functionally in preliminary studies?
- Analytical Techniques :
- X-ray crystallography resolves 3D conformation, highlighting hydrogen bonding between the benzoxazole NH and sulfamoyl oxygen .
- FT-IR confirms sulfonamide (S=O stretch at 1150–1350 cm⁻¹) and benzamide (C=O stretch at 1650 cm⁻¹) groups .
- Mass spectrometry (ESI-MS) validates molecular weight (e.g., m/z 491.5 [M+H]⁺) .
Advanced Research Questions
Q. How can computational chemistry predict interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular docking (AutoDock Vina) models binding to targets like cyclooxygenase-2 (COX-2), leveraging the sulfamoyl group’s electrostatic interactions with active-site arginine residues .
- MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns, with RMSD < 2.0 Å indicating favorable binding .
- Validation : Compare computational binding affinities (ΔG ≤ -8.0 kcal/mol) with experimental SPR data (KD ≤ 100 nM) to resolve discrepancies .
Q. How can contradictory biological activity data (e.g., variable IC₅₀ values across assays) be systematically analyzed?
- Experimental Design :
- Use Design of Experiments (DoE) to isolate variables (e.g., pH, serum concentration) affecting in vitro assays. For example, Plackett-Burman designs identify serum proteins as key confounders in cytotoxicity assays .
- Statistical Modeling : Apply ANOVA to compare IC₅₀ values across cell lines (e.g., p < 0.05 for HepG2 vs. MCF-7), adjusting for batch effects via linear mixed models .
- Mechanistic Follow-Up : Use kinetic solubility assays (e.g., nephelometry) to correlate poor aqueous solubility (<10 µM) with reduced activity in physiological buffers .
Q. What strategies enhance selectivity for specific biological pathways (e.g., kinase inhibition vs. off-target effects)?
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., -CF₃) to the benzoxazole ring to enhance π-stacking with kinase ATP-binding pockets .
- Replace cyclopropyl with bulkier substituents (e.g., cyclohexyl) to sterically block off-target binding .
- Assay Cascade : Prioritize compounds with >50-fold selectivity in kinase profiling panels (e.g., Eurofins DiscoverX) before advancing to in vivo models .
Comparative and Mechanistic Questions
Q. How does this compound compare to analogs like 4-[benzyl(methyl)sulfamoyl]benzamide in terms of metabolic stability?
- In Vitro Assessment :
- Microsomal stability assays (human liver microsomes) show improved t₁/₂ (>60 min vs. 25 min for benzyl analog) due to reduced CYP3A4-mediated oxidation of the cyclopropyl group .
- LC-MS/MS metabolite ID reveals primary oxidation at the benzoxazole ring, guiding deuterium incorporation to block metabolic hotspots .
Q. What mechanistic insights explain its dual anti-inflammatory and anticancer activity?
- Pathway Analysis :
- Western blotting confirms inhibition of NF-κB (p65 phosphorylation ↓) and STAT3 (Tyr705 phosphorylation ↓) in LPS-induced macrophages .
- RNA-seq reveals upregulation of pro-apoptotic genes (e.g., BAX, CASP3) in colorectal cancer models, linking activity to mitochondrial pathway activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
